molecular formula C27H24N4O4S B2788050 2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide CAS No. 892379-70-3

2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B2788050
CAS No.: 892379-70-3
M. Wt: 500.57
InChI Key: GEBXEPNBAGNWFS-UHFFFAOYSA-N
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Description

2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and phenylacetamides. Key steps may involve:

    Condensation Reactions: Combining pyrimidine derivatives with phenylacetamides under acidic or basic conditions.

    Cyclization: Formation of the pyrano ring through intramolecular cyclization.

    Thioether Formation: Introduction of the thioether group using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidines: Other compounds in this class with similar structures and biological activities.

    Phenylacetamides: Compounds with the phenylacetamide moiety that exhibit similar pharmacological properties.

Uniqueness

The uniqueness of 2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-16-24-20(17(14-32)13-28-16)12-21-26(35-24)30-25(19-10-6-7-11-22(19)34-2)31-27(21)36-15-23(33)29-18-8-4-3-5-9-18/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXEPNBAGNWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC(=O)NC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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